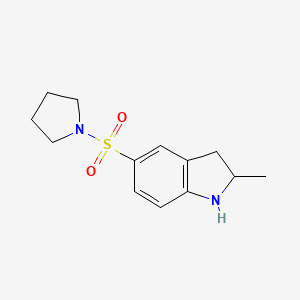

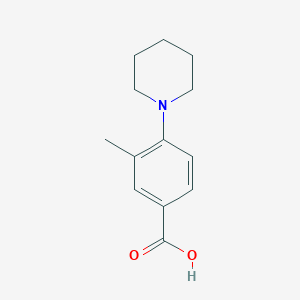

2-Methoxy-N-methylpyridin-4-amine

Descripción general

Descripción

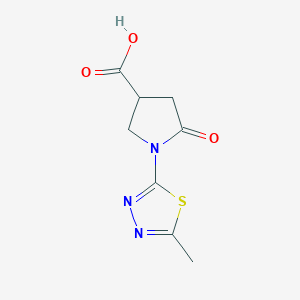

2-Methoxy-N-methylpyridin-4-amine, also known as 2-MeO-4-Me-Pyridine or 2-MMP, is a chemical compound that belongs to the family of pyridine compounds . It has a CAS Number of 944895-40-3 and a molecular weight of 138.17 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance .

Molecular Structure Analysis

The molecular formula of this compound is C7H10N2O . The InChI code is 1S/C7H10N2O/c1-8-6-3-4-9-7(5-6)10-2/h3-5H,1-2H3, (H,8,9) .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 138.17 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for hazardous compounds in water. Nitrogen-containing compounds like amines and azo dyes are resistant to conventional degradation but can be effectively treated with AOPs to mitigate their presence in the environment. The reactivity of compounds similar to 2-Methoxy-N-methylpyridin-4-amine with oxidants, particularly their nitrogen atoms, is crucial for their degradation. AOPs, including ozonation and Fenton processes, show promise for efficient degradation, highlighting the potential environmental applications of such nitrogen-containing compounds (Bhat & Gogate, 2021).

Synthesis and Pharmaceutical Applications

In the realm of pharmaceuticals, amines play a pivotal role in the synthesis of various drugs and intermediates. Amine-functionalized compounds are crucial for creating bioactive molecules that can interact with biological systems effectively. The functionalization of metal–organic frameworks (MOFs) with amine groups, for instance, has shown to enhance CO2 capture due to the strong interaction between CO2 and basic amine functionalities. This principle of functionalization can extend to this compound, suggesting its potential use in creating novel pharmaceuticals or materials for environmental applications (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound is classified as corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propiedades

IUPAC Name |

2-methoxy-N-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-3-4-9-7(5-6)10-2/h3-5H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRQWYKXYPUSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)

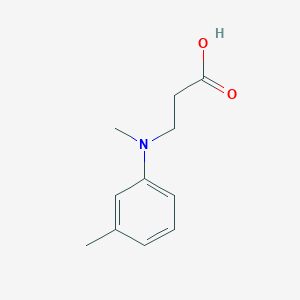

![3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B3170565.png)

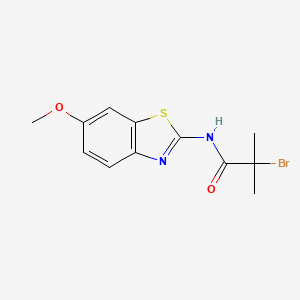

![3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170574.png)